Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 2,4-Diaminobenzoic Acid Dihydrochloride for Researchers and Drug Development Professionals
As a pivotal building block in synthetic and medicinal chemistry, 2,4-Diaminobenzoic Acid Dihydrochloride offers a versatile scaffold for the development of novel therapeutic agents. Its unique arrangement of functional groups—a carboxylic acid and two amines on a benzene ring—provides multiple reaction sites for constructing complex heterocyclic systems. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound, offering field-proven insights into its synthesis, characterization, and application, with a focus on its role in creating anti-tubercular agents and DNA polymerase inhibitors.
2,4-Diaminobenzoic Acid Dihydrochloride is the salt form of 2,4-diaminobenzoic acid, which enhances its stability and solubility in aqueous media for experimental use. The presence of two basic amine groups and one acidic carboxyl group makes it an amphoteric molecule, though the dihydrochloride form ensures the amine groups are protonated.
Data Presentation: Physicochemical Characteristics
| Property | Value | Source(s) |
| Chemical Name | 2,4-diaminobenzoic acid dihydrochloride | [1] |
| CAS Number | 61566-58-3 | [1] |
| Parent Acid CAS | 611-03-0 | |
| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | [2] |
| Molecular Weight | 225.07 g/mol | [2] |
| Parent Acid MW | 152.15 g/mol | [3] |
| Appearance | Solid (form) | [2] |
| pKa (Predicted) | 5.60 ± 0.10 | |
| LogP (Predicted) | 0.62 | [1] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature |
Synthesis and Purification: A Validated Workflow
The synthesis of 2,4-diaminobenzoic acid is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the readily available industrial chemical phthalic anhydride.[4] The dihydrochloride salt is typically prepared in the final step by treating the free acid with hydrochloric acid.
Causality in Synthesis: This synthetic pathway is logical because it systematically builds the required functionality around the benzene ring. Nitration of the aromatic ring is a classic electrophilic substitution to introduce the precursor to one of the amine groups. The subsequent Hofmann rearrangement is a highly effective method for converting a phthalimide derivative into an anthranilic acid, which simultaneously introduces the carboxylic acid and the first amino group in the correct positions.[5] Finally, the reduction of the remaining nitro group is a standard and high-yielding transformation to install the second amine.
Caption: Synthetic workflow from Phthalic Anhydride.
Experimental Protocol: Synthesis via Nitro-Intermediate Reduction
This protocol is a synthesized representation based on established chemical transformations described in the literature.[4][6]
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Step 1: Synthesis of 2-Amino-4-nitrobenzoic Acid.
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Rationale: This intermediate is often commercially available or can be synthesized. A key step in its formation from nitrophthalimide involves a Hofmann rearrangement.[5] In a typical procedure, 3-nitrophthalimide is treated with sodium hypochlorite in an aqueous sodium hydroxide solution. The reaction is temperature-controlled (e.g., 25-40°C) and the pH is maintained above 12. After the reaction, acidification with concentrated HCl precipitates the 2-amino-4-nitrobenzoic acid product.
-
-
Step 2: Reduction of 2-Amino-4-nitrobenzoic Acid.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting the carboxylic acid.
-
Charge a hydrogenation vessel with 2-amino-4-nitrobenzoic acid (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-5 mol%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature until hydrogen uptake ceases (monitor by TLC or LC-MS for disappearance of the starting material).
-
Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.
-
-
Step 3: Isolation and Salt Formation.
-
Concentrate the filtrate under reduced pressure to yield crude 2,4-diaminobenzoic acid.
-
Dissolve the crude product in a minimal amount of a suitable alcohol (e.g., isopropanol).
-
Add a stoichiometric amount (2.0-2.2 eq) of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent.
-
Stir the mixture. The dihydrochloride salt will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove impurities, and dry under vacuum.
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Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive characterization.
Trustworthiness through Analysis: The predicted chemical shifts for the aromatic protons are based on the electronic effects of the substituents. The C1-carboxyl group is electron-withdrawing, while the C2 and C4-amino groups are strongly electron-donating. This leads to a distinct upfield shift for the protons ortho and para to the amino groups, allowing for unambiguous assignment.[7]
Data Presentation: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (~6.0-7.5 ppm) showing a characteristic splitting pattern (e.g., two doublets and a singlet or complex multiplets depending on solvent and protonation state). Amine and carboxylic acid protons will be broad and may exchange with D₂O. |
| ¹³C NMR | Aromatic carbons (~100-150 ppm), with carbons attached to nitrogen appearing upfield. The carboxyl carbon will be significantly downfield (~170 ppm). |
| IR Spectroscopy | Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from ammonium salts (~2800-3100 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H bending (~1600 cm⁻¹), and C=C aromatic stretches (~1450-1600 cm⁻¹). |
Experimental Protocol: ¹H NMR Characterization
-
Prepare a sample by dissolving ~5-10 mg of 2,4-Diaminobenzoic Acid Dihydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data, referencing the residual solvent peak.
-
Integrate the signals and analyze the splitting patterns to confirm the structure.
Applications in Drug Development
The utility of 2,4-diaminobenzoic acid dihydrochloride lies in its ability to serve as a precursor to potent, biologically active heterocyclic compounds.
Precursor to Anti-Tubercular Quinazolinones
Quinazolinone-based molecules have shown significant promise as agents against Mycobacterium tuberculosis (M.tb), including multidrug-resistant strains.[8][9] 2,4-Diaminobenzoic acid provides the core aminobenzoic acid structure required for building the quinazolinone ring system.
Mechanism of Action: Research suggests that anti-tubercular quinazolinones can act on multiple targets. One key mechanism involves the inhibition of cell wall synthesis through allosteric binding to Penicillin-Binding Protein 1A (PonA1).[8] Another identified target is the Type II NADH dehydrogenase (NDH-2), an essential enzyme in the respiratory metabolism of M.tb.[10] By inhibiting these critical pathways, the compounds effectively halt bacterial growth.
Caption: Proposed mechanisms of anti-tubercular quinazolinones.
Experimental Protocol: Representative Quinazolinone Synthesis (Niementowski Reaction)
This protocol adapts the classical Niementowski reaction for the cyclization of an aminobenzoic acid derivative.[11]
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In a round-bottom flask, combine 2,4-diaminobenzoic acid (1.0 eq) and an excess of formamide (which acts as both reagent and solvent).
-
Heat the mixture to 130-150°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/DMF) to yield the corresponding diamino-quinazolin-4(3H)-one.
Scaffold for DNA Polymerase III Inhibitors
Bacterial DNA Polymerase III (Pol III), particularly the PolC subunit found in Gram-positive bacteria, is an essential enzyme for DNA replication and a validated antimicrobial target.[12][13] Inhibitors of this enzyme represent a promising class of new antibiotics. While not a direct precursor, the substituted aminobenzene motif of 2,4-diaminobenzoic acid is conceptually related to the N²-substituted guanine analogs that are potent PolC inhibitors, such as Ibezapolstat.[14][15]
Mechanism of Action: These inhibitors function as dGTP mimics. They are designed to fit into the dNTP-binding site of the PolC enzyme. The guanine-like portion of the inhibitor forms hydrogen bonds with the cytosine in the template DNA strand, while the substituted side-chain makes specific interactions with the enzyme's active site, preventing the binding of the natural dGTP substrate and halting DNA chain elongation.[15][16]
Caption: Competitive inhibition of DNA Polymerase III by a dGTP mimic.
Safety and Handling
As a laboratory chemical, 2,4-Diaminobenzoic Acid Dihydrochloride requires careful handling.
-
Hazard Identification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] It may also cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, seek medical attention.
Conclusion
2,4-Diaminobenzoic Acid Dihydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its proven utility as a precursor for potent anti-tubercular quinazolinones and its structural relevance to the design of novel DNA polymerase inhibitors make it a compound of significant interest. By understanding its synthesis, characterization, and the mechanistic basis of its applications, researchers can effectively leverage this versatile building block to develop the next generation of therapeutic agents.
References
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An Insight on the Prospect of Quinazoline and Quinazolinone Derivatives as Anti-tubercular Agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Kerda, M., et al. (2025). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. Chemistry & Medicinal Chemistry. Available at: [Link]
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Shirude, P. S., et al. (2013). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. Journal of Medicinal Chemistry, 56(22), 9159-9170. Available at: [Link]
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Kerda, M., et al. (2025). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. Charles University Repository. Available at: [Link]
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Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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Singh, P., et al. (2022). Design and Synthesis of Quinazolinone-Triazole Hybrids as Potent Anti-Tubercular Agents. ACS Omega, 7(36), 32375-32388. Available at: [Link]
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Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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2,4-Diaminobenzoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2011). DiVA portal. Available at: [Link]
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2,4-DIAMINOBENZOIC ACID DIHYDROCHLORIDE. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]
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Uria-Nickelsen, M., et al. (1993). Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria. Antimicrobial Agents and Chemotherapy, 37(11), 2277-2283. Available at: [Link]
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Dudycz, L. W., et al. (1990). Development of novel inhibitor probes of DNA polymerase III based on dGTP analogs of the HPUra type: Base, nucleoside and nucleotide derivatives of N2-(3,4-dichlorobenzyl)guanine. Nucleic Acids Research, 18(24), 7381-7386. Available at: [Link]
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Al-Tannak, N. & Allen, S. (2019). Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases. Antibiotics, 8(1), 17. Available at: [Link]
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Stevenson, C.E.M., et al. (2023). A unique inhibitor conformation selectively targets the DNA polymerase PolC of Gram-positive priority pathogens. Nature Communications, 14, 3280. Available at: [Link]
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